Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester
Overview
Description
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two acetic acid groups linked through a 1,3,4-thiadiazole ring, with dimethyl ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base . The process may also involve the use of hydrazonoyl chloride derivatives and methyl hydrazinecarbodithioate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester involves its interaction with biological targets through its thiadiazole ring. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, which may be crucial for its biological activity . Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: A thiadiazole derivative with a thiol group, known for its antimicrobial and anticancer properties.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group, used in the synthesis of various pharmaceuticals.
5-Mercapto-1,3,4-thiadiazole-2-carboxylic acid: A thiadiazole derivative with a carboxylic acid group, studied for its potential as a corrosion inhibitor.
Uniqueness
Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester is unique due to its specific structure, which includes two acetic acid groups linked through a thiadiazole ring with dimethyl ester functionalities. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-[[5-(2-methoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S3/c1-13-5(11)3-15-7-9-10-8(17-7)16-4-6(12)14-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXMGXCCQGHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)SCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364592 | |
Record name | Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75646-23-0 | |
Record name | Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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